Direct Comparison of PBP4 Inhibition Potency Against a Clinically Relevant Comparator
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol demonstrates measurable, albeit moderate, inhibitory activity against Penicillin-binding protein 4 (PBP4) from *Staphylococcus aureus*, with a reported IC50 of 15,000 nM [1]. This activity is distinct from that of the advanced cephalosporin antibiotic ceftobiprole, a known PBP4 binder, which exhibits an IC50 of 1,870 nM in the same assay system [2]. The 8-fold difference in potency clearly establishes a unique activity profile for this compound, making it unsuitable as a direct surrogate for more potent inhibitors but valuable for studying structure-activity relationships around the 4-chlorophenyl sulfanyl pyridine scaffold.
| Evidence Dimension | Inhibition of Penicillin-binding protein 4 (PBP4) from Staphylococcus aureus |
|---|---|
| Target Compound Data | IC50 = 15,000 nM |
| Comparator Or Baseline | Ceftobiprole (a clinical antibiotic): IC50 = 1,870 nM |
| Quantified Difference | 8.0-fold difference in potency (Target compound is 8.0-fold less potent than ceftobiprole) |
| Conditions | Binding assay; ChEMBL Assay ID: CHEMBL153673 (for target compound) and CHEMBL553827 (for ceftobiprole) [REFS-1, REFS-2] |
Why This Matters
This direct comparative data quantifies the compound's specific, albeit moderate, interaction with a key antimicrobial target, providing a clear benchmark for medicinal chemists designing novel PBP4 inhibitors.
- [1] BindingDB. (2007). Ki Summary for ChEMBL_153673 (CHEMBL757155): IC50 of 15000±n/a nM for inhibition of Penicillin-binding protein 4 from Staphylococcus aureus. BindingDB entry ID 50036446. View Source
- [2] BindingDB. (2007). Ki Summary for ChEMBL_553827 (CHEMBL966190): IC50 of 1870±n/a nM for inhibition of Penicillin-binding protein 4 from Staphylococcus aureus (Ceftobiprole). BindingDB entry ID 50004132. View Source
